



# Application Note: NS6180 for Patch-Clamp Electrophysiology

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Compound of Interest		
Compound Name:	NS6180	
Cat. No.:	B1680102	Get Quote

This application note provides a detailed protocol for the use of **NS6180**, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4), in patch-clamp electrophysiology experiments. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction

NS6180 is a benzothiazinone derivative that acts as a potent inhibitor of KCa3.1 channels.[1] These channels are voltage-independent and are activated by submicromolar concentrations of intracellular calcium, playing crucial roles in regulating the membrane potential of both excitable and non-excitable cells.[1] KCa3.1 channels are implicated in a variety of physiological processes, including T-cell activation, cell proliferation, and epithelial transport.[1] [2] Consequently, they represent a significant therapeutic target for immune diseases and inflammatory conditions.[2][3][4] NS6180 blocks the channel by physically occluding the ion conduction pore, interacting with key amino acid residues T250 and V275.[3][5]

## **Quantitative Data Summary**

The following table summarizes the key pharmacological data for **NS6180**.

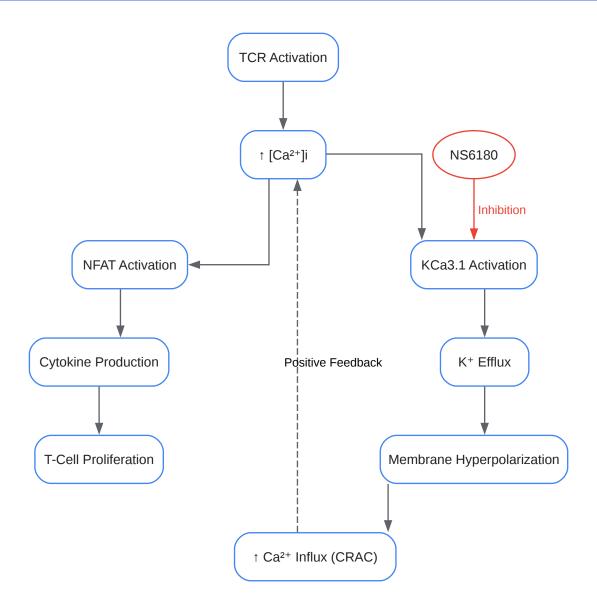


Parameter	Value	Species/Cell Type	Channel	Reference
IC50	9 nM	Human (cloned)	KCa3.1	[2][3]
IC50	11 nM	Human (HEK293 cells)	KCa3.1	[6]
IC50	15-20 nM	Human, Mouse, Rat (erythrocytes)	Endogenous KCa3.1	[2][3]

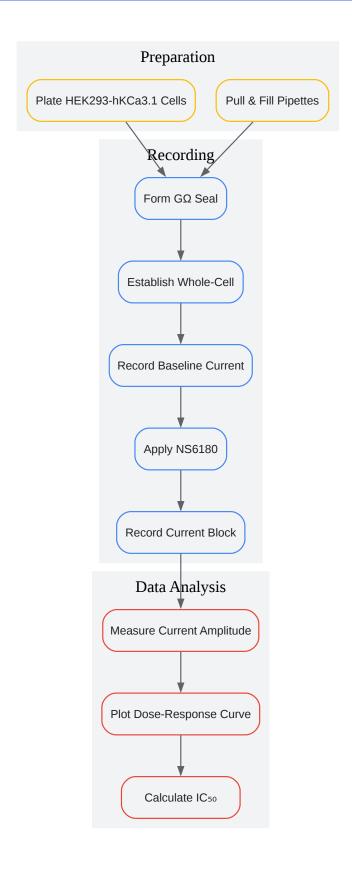
## **Signaling Pathway**

The activation of KCa3.1 channels is a critical step in the signaling cascade that governs T-lymphocyte activation. An increase in intracellular calcium ([Ca²+]i), often triggered by T-cell receptor (TCR) stimulation, leads to the opening of KCa3.1 channels. The subsequent efflux of potassium ions (K+) hyperpolarizes the cell membrane, which in turn enhances the driving force for further Ca²+ influx through store-operated Ca²+ channels (e.g., CRAC channels). This sustained elevation of intracellular Ca²+ is essential for the activation of transcription factors like NFAT, leading to cytokine production and T-cell proliferation. **NS6180**, by blocking KCa3.1 channels, disrupts this feedback loop, thereby suppressing T-cell activation and downstream inflammatory responses.[2]









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### References

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